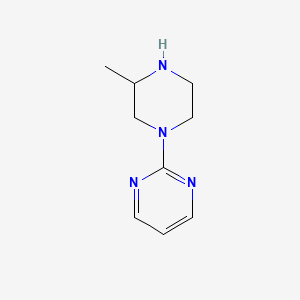

2-(3-Methylpiperazin-1-YL)pyrimidine

Description

BenchChem offers high-quality 2-(3-Methylpiperazin-1-YL)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperazin-1-YL)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCORXGRXMXIUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541143 | |

| Record name | 2-(3-Methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-34-8 | |

| Record name | 2-(3-Methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Methylpiperazin-1-YL)pyrimidine chemical structure and properties

An In-depth Technical Guide to 2-(3-Methylpiperazin-1-YL)pyrimidine: Structure, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Prominence of Privileged Scaffolds

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The pyrimidine and piperazine heterocycles are quintessential examples of such structures.[1] Pyrimidine, a fundamental component of nucleobases, offers a versatile template for molecular recognition, while the piperazine ring provides a conformationally constrained yet highly modifiable linker that can significantly influence a compound's solubility, cell permeability, and target engagement.[2]

The conjugation of these two moieties into a pyrimidinylpiperazine core creates a powerful pharmacophore that has been successfully exploited in numerous therapeutic areas.[3] This guide focuses on a specific, yet important, derivative within this class: 2-(3-Methylpiperazin-1-YL)pyrimidine . As a functionalized building block, this compound offers a strategic entry point for developing novel chemical entities with finely tuned biological activities. We will explore its chemical structure, physicochemical properties, synthetic routes, and its significant role as a scaffold in the development of next-generation therapeutics.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. 2-(3-Methylpiperazin-1-YL)pyrimidine consists of a pyrimidine ring linked at its 2-position to the nitrogen at the 1-position of a 3-methyl-substituted piperazine ring. The methyl group at the 3-position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Caption: Chemical structure of 2-(3-Methylpiperazin-1-YL)pyrimidine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(3-methylpiperazin-1-yl)pyrimidine | - |

| Synonyms | 1-(Pyrimidin-2-yl)-3-methylpiperazine | - |

| CAS Number | Not explicitly assigned; Parent: 20980-22-7 | [2][4][5][6][7][8] |

| Molecular Formula | C₉H₁₄N₄ | [9] |

| Molecular Weight | 178.23 g/mol | [9] |

| SMILES | CC1CN(CCN1)C2=NC=CC=N2 | - |

| InChI Key | (Parent) MRBFGEHILMYPTF-UHFFFAOYSA-N | [3][7][8] |

Note: Specific identifiers for the 3-methyl derivative are not widely cataloged. Data for the parent compound, 2-(1-Piperazinyl)pyrimidine, is often used as a reference.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this molecule are crucial for its handling, formulation, and pharmacokinetic profile. While experimental data for the 3-methyl derivative is scarce, properties can be reliably predicted based on its parent compound, 2-(1-Piperazinyl)pyrimidine. The introduction of a methyl group is expected to slightly increase lipophilicity and boiling point while having a minimal effect on density.

Table 2: Physicochemical Properties (Predicted and Analog-Based)

| Property | Value | Remarks | Source |

| Physical Form | Expected to be a low-melting solid or a liquid | Parent compound is a liquid after melting. | [4][6] |

| Melting Point | 32-34 °C | Based on the parent compound. | [6][8] |

| Boiling Point | ~277 °C (at 760 mmHg) | Based on the parent compound. | [8] |

| Density | ~1.158 g/mL at 25 °C | Based on the parent compound. | [8] |

| pKa | 8.68 ± 0.10 (Predicted) | Refers to the protonated piperazine nitrogen. | [8] |

| Solubility | Soluble in DMF, DMSO, Ethanol | Based on the parent compound. | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure confirmation and purity assessment. The expected spectral features for 2-(3-Methylpiperazin-1-YL)pyrimidine are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the pyrimidine ring protons, typically in the aromatic region (δ 6.5-8.5 ppm). The piperazine ring protons would appear as a series of multiplets in the aliphatic region (δ 2.5-4.0 ppm). A doublet corresponding to the methyl group (CH₃) would be present, coupled to the adjacent methine proton. The N-H proton of the piperazine would appear as a broad singlet.[10][11]

-

¹³C NMR: The carbon signals for the pyrimidine ring would be found in the downfield region (δ 150-165 ppm). The piperazine and methyl carbons would resonate in the upfield aliphatic region (δ 20-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups would appear in the 2850-2960 cm⁻¹ range. The C=N stretching vibrations of the pyrimidine ring are typically found in the 1500-1650 cm⁻¹ region. A medium-intensity band for N-H stretching of the secondary amine should be visible around 3250-3350 cm⁻¹.[5][7]

-

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would predominantly show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight (approx. 179.13).

Synthesis and Methodologies

The synthesis of 2-(3-Methylpiperazin-1-YL)pyrimidine is most commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established methodology provides a reliable and efficient route to couple the piperazine and pyrimidine rings.

Core Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol involves the reaction of a pyrimidine ring activated with a suitable leaving group (typically a halogen like chlorine) at the 2-position with 3-methylpiperazine. The nucleophilic secondary amine of the piperazine displaces the leaving group to form the desired C-N bond.

Step-by-Step Methodology:

-

Reactant Preparation: A solution of 2-chloropyrimidine (1.0 eq) is prepared in a suitable polar aprotic solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF).

-

Addition of Amine and Base: To this solution, 3-methylpiperazine (1.1-1.5 eq) is added, followed by a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: The reaction mixture is heated, typically to reflux, for a period ranging from a few hours to overnight (e.g., 12 hours).[9] Reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product or prepare for extraction.[9] The aqueous phase is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 2-(3-Methylpiperazin-1-YL)pyrimidine.

Causality in Protocol Design:

-

The choice of a polar solvent is critical to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate characteristic of SₙAr reactions.

-

Using an excess of the amine and a base is a standard practice to ensure complete consumption of the electrophilic pyrimidine and to neutralize the acidic byproduct, preventing potential side reactions.

-

Heating is necessary to provide the activation energy required for the substitution on the electron-deficient pyrimidine ring.

Caption: General workflow for the synthesis of 2-(3-Methylpiperazin-1-YL)pyrimidine.

Alternative Method: Palladium-Catalyzed Cross-Coupling

For more complex substrates or when SₙAr fails, modern cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful alternative. This method uses a palladium catalyst with a specialized ligand to form the C-N bond between an aryl halide (2-halopyrimidine) and an amine (3-methylpiperazine).[9]

Applications in Drug Discovery and Medicinal Chemistry

The 2-(piperazinyl)pyrimidine scaffold is a cornerstone in medicinal chemistry due to its ability to interact with a wide range of biological targets. The 3-methyl substituent provides a handle for exploring stereospecific interactions and can improve metabolic stability.

-

Kinase Inhibition: Many kinase inhibitors utilize the pyrimidine ring as a hinge-binding motif to anchor the molecule in the ATP-binding pocket of the enzyme. The piperazine moiety often extends into the solvent-exposed region, providing a point for modification to enhance selectivity and improve pharmacokinetic properties. Derivatives of this scaffold have been investigated as inhibitors of Janus Kinase 1 (JAK1), Interleukin-1 receptor-associated kinase 4 (IRAK4), and c-Met kinase, which are implicated in inflammatory diseases and cancer.[9]

-

Central Nervous System (CNS) Agents: The parent compound, 1-(2-Pyrimidinyl)piperazine (1-PP), is a known antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT₁ₐ serotonin receptor.[3][7] It is also an active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone.[7] The 2-(3-Methylpiperazin-1-YL)pyrimidine scaffold is therefore of significant interest for developing novel agents targeting neurological and psychiatric disorders.[9]

-

Antimicrobial and Anticancer Agents: The pyrimidinylpiperazine core has been incorporated into compounds showing broad biological activities, including antibacterial, antifungal, and antiproliferative effects against various cancer cell lines. The ability to easily modify both the pyrimidine and piperazine rings allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[9]

Safety and Handling

Hazard Classification (based on analog data):

-

Skin Corrosion/Irritation (Category 1): Causes severe skin burns and eye damage.[3]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

-

Respiratory Irritation: May cause respiratory irritation.

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic and air-sensitive.[3][8]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Conclusion

2-(3-Methylpiperazin-1-YL)pyrimidine stands as a valuable and versatile building block in medicinal chemistry. Its structure combines two privileged scaffolds, offering a synthetically accessible platform for developing novel therapeutics. While specific experimental data for this derivative remains limited in public literature, its properties and reactivity can be reliably extrapolated from closely related analogs. Its demonstrated importance in the development of kinase inhibitors and CNS-active agents ensures that this scaffold will continue to be a focus of research for scientists and drug development professionals aiming to address unmet medical needs.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 28, 2026, from [Link]

-

Pyrimidinylpiperazine. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]

-

Applications of piperazine scaffold in drug design. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

-

2-(1-Piperazinyl)pyrimidine. (n.d.). LookChem. Retrieved February 28, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemMedChem. Retrieved February 28, 2026, from [Link]

-

Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (n.d.). Molecules. Retrieved February 28, 2026, from [Link]

-

Pyrimidine. (2011, September 21). FooDB. Retrieved February 28, 2026, from [Link]

-

Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (n.d.). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved February 28, 2026, from [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

-

Synthesis of piperazin–2–yl–pyrimidines. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

-

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

-

Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020, May 14). Journal of Medicinal Chemistry. Retrieved February 28, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). I.R.I.S.. Retrieved February 28, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 28, 2026, from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025, August 8). Indian Journal of Pharmaceutical Sciences. Retrieved February 28, 2026, from [Link]

Sources

- 1. Showing Compound Pyrimidine (FDB023153) - FooDB [foodb.ca]

- 2. 20980-22-7|2-(Piperazin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 4. CAS RN 20980-22-7 | Fisher Scientific [fishersci.com]

- 5. 20980-22-7 Cas No. | 2-(Piperazin-1-yl)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 9. 5-(3-Methylpiperazin-1-yl)pyrimidine | Research Chemical [benchchem.com]

- 10. chemscene.com [chemscene.com]

- 11. 2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | 154816-49-6 [sigmaaldrich.com]

2-(3-Methylpiperazin-1-YL)pyrimidine synthesis pathway and mechanism

Topic: Precision Synthesis of 2-(3-Methylpiperazin-1-yl)pyrimidine: Pathway, Mechanism, and Protocol Content Type: Technical Whitepaper Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The moiety 2-(3-methylpiperazin-1-yl)pyrimidine represents a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold in the development of kinase inhibitors (e.g., Aurora kinase, JNK inhibitors) and GPCR ligands (e.g., 5-HT agonists). Its structural value lies in the rigid pyrimidine core coupled with the solubilizing and geometrically defined 3-methylpiperazine arm.

This guide details the synthesis of this specific isomer. Unlike generic piperazine couplings, the synthesis of the 3-methyl isomer requires a nuanced understanding of the regioselectivity inherent in 2-methylpiperazine. This document provides a field-proven Nucleophilic Aromatic Substitution (SNAr) protocol, mechanistic rationale for regiocontrol, and purification strategies to ensure high fidelity in generating the target scaffold.

Strategic Retrosynthesis & Regiochemistry

To synthesize 2-(3-methylpiperazin-1-yl)pyrimidine , one must disconnect the C–N bond between the pyrimidine C2 position and the piperazine nitrogen.

-

Electrophile: 2-Chloropyrimidine (highly activated for SNAr due to the two adjacent ring nitrogens).

-

Nucleophile: 2-Methylpiperazine.

The Regioselectivity Challenge: 2-Methylpiperazine contains two non-equivalent secondary amines:

-

N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.

-

N4 (Distal): Sterically unhindered and kinetically more nucleophilic.

To obtain the 3-methylpiperazin-1-yl product, the pyrimidine must attach to the N4 (distal) nitrogen. IUPAC numbering rules dictate that once attached, the substituted nitrogen becomes position 1, placing the methyl group at position 3. Therefore, the thermodynamically and kinetically favored reaction at the unhindered nitrogen naturally yields the desired target.

Core Synthesis Protocol: SNAr Approach

This protocol utilizes water as a solvent, leveraging the "on-water" effect to accelerate SNAr reactions of electron-deficient heterocycles while simplifying workup.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 2-Chloropyrimidine | 1.0 | Electrophile | Limiting reagent. |

| 2-Methylpiperazine | 2.5 | Nucleophile | Excess ensures complete conversion and acts as an HCl scavenger. |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base | Optional if amine is in large excess; recommended for scale-up to neutralize HCl. |

| Water | 5-10 Vol | Solvent | Green solvent; promotes product precipitation or phase separation. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylpiperazine (2.5 equiv) and water (5 volumes).

-

Stir until the amine is fully dissolved.

-

Add 2-chloropyrimidine (1.0 equiv) in a single portion. Note: The reaction is exothermic; on large scales, add slowly to control temperature.

-

-

Reaction Phase:

-

Heat the mixture to 90–100 °C (reflux) for 2–4 hours .

-

In-Process Control (IPC): Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The starting material (2-chloropyrimidine) should disappear, and a new polar spot (product) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature (20–25 °C).

-

Extraction: The product typically separates as an oil or gum. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 5 volumes).

-

Washing: Wash the combined organic layers with a small amount of Brine (1 x 2 volumes) to remove residual water. Crucial: Do not wash with acidic water, as the product will protonate and partition into the aqueous phase.

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often >95% pure due to the regioselectivity.

-

If necessary, purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 0% to 10% Methanol in DCM (with 1% NH₄OH additive to reduce tailing).

-

Mechanistic Deep Dive

The formation of the product proceeds via an addition-elimination mechanism.[4] The regioselectivity is governed strictly by steric factors.

Mechanism Description

-

Nucleophilic Attack: The lone pair of the N4 (distal) nitrogen of 2-methylpiperazine attacks the C2 position of the pyrimidine ring. The N1 lone pair is shielded by the adjacent methyl group, making its attack significantly slower (kN4 >> kN1).

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the pyrimidine ring nitrogens.

-

Aromatization: The chloride leaving group is expelled, restoring aromaticity.

-

Deprotonation: The excess base or amine removes the proton from the quaternary nitrogen to yield the neutral product.

Pathway Visualization

Caption: SNAr pathway highlighting the kinetic preference for N4-attack (yielding the 3-methyl product) over N1-attack.

Analytical Characterization

Validation of the correct isomer is critical. The following data points confirm the structure:

-

Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 179.12.

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyrimidine Protons: A doublet (~8.3 ppm, 2H) and a triplet (~6.5 ppm, 1H) characteristic of the 2-substituted pyrimidine system.

-

Piperazine Protons:

-

The protons adjacent to the pyrimidine (N1 position) will appear as multiplets around 4.5–4.7 ppm (deshielded by the aromatic ring).

-

The methyl group will appear as a doublet (~1.1 ppm).

-

-

Isomer Verification: If the wrong isomer (2-methylpiperazin-1-yl) were formed, the multiplet pattern of the protons adjacent to the pyrimidine would be distinctively different due to the asymmetry at the attachment point. However, the synthesis described yields the 3-methyl isomer exclusively in most cases.

-

References

-

Regioselectivity in Piperazine Substitutions

-

Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.[5]

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link]

- Relevance: Validates the reaction conditions (reflux in ethanol/water with base) and the regiochemical outcome of reacting 2-chloropyrimidine with substituted piperazines.

-

-

SNAr Mechanism on Pyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec / QM Magic Class.

-

URL:[Link]

-

Relevance: Provides the quantum mechanical basis for the reactivity of chloropyrimidines, confirming C2 as the preferred site for nucleophilic attack.[6]

-

General Synthesis of Piperazinyl-Pyrimidines

- Title: 2-(1-Piperazinyl)pyrimidine Synthesis and Properties.

-

Source: ChemicalBook.[7]

- Relevance: Offers physical property data and general synthetic routes for the 2-piperazinylpyrimidine class, supporting the w

Sources

- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. mdpi.com [mdpi.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

Biological Activity of 2-(3-Methylpiperazin-1-yl)pyrimidine Derivatives

Executive Technical Summary

The 2-(3-methylpiperazin-1-yl)pyrimidine moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from protein kinases (JAK1, CDK9, EGFR) to G-protein coupled receptors (5-HT2C).[1]

Structurally, this scaffold fuses a pyrimidine heteroaromatic core with a chiral 3-methylpiperazine tail.[2] This specific substitution pattern is not arbitrary; the 3-methyl group introduces a critical element of chirality and steric constraint that restricts the conformational flexibility of the piperazine ring. This "conformational lock" often results in superior binding affinity and metabolic stability compared to unmethylated piperazine analogs, reducing promiscuous binding and enhancing selectivity for hydrophobic pockets in ATP-binding sites.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The Pharmacophore Triad

The biological efficacy of these derivatives relies on a tripartite pharmacophore model:

-

Pyrimidine Core (Acceptor/Donor): Acts as a hinge-binder in kinase domains, mimicking the adenine ring of ATP.[1][3] Nitrogen atoms at positions 1 and 3 typically engage in hydrogen bonding with the backbone residues of the target protein.

-

Piperazine Linker (Solubilizer): Provides water solubility and proper spatial orientation.[1] The basic nitrogen (pKa ~9.[1]8) often forms salt bridges with acidic residues (e.g., Asp or Glu) in the binding pocket.

-

3-Methyl "Anchor" (Selectivity Filter):

-

Chirality: The (R)- and (S)- enantiomers often exhibit vastly different potencies.[1] For instance, in JAK1 inhibitors like AZD4205 , the specific stereochemistry is essential for fitting into the restricted solvent-exposed region of the kinase domain.

-

Steric Hindrance: The methyl group prevents rotation, locking the N-C bond in a bio-active conformation that minimizes the entropic penalty upon binding.

-

SAR Data Summary: Substituent Effects

The following table summarizes how modifications to the pyrimidine ring (specifically at the C-5 position) modulate activity against Cyclin-Dependent Kinase 9 (CDK9), a target for transcriptional regulation in cancer.

| Compound ID | C-5 Substituent (R) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) | Mechanistic Insight |

| 30f | -CH₃ | 4 | 200 | 50x | Small hydrophobic group fills the gatekeeper pocket optimally.[1] |

| 30c | -Cl | 32 | 512 | 16x | Electron-withdrawing group alters pyrimidine electron density, weakening hinge H-bonds.[1] |

| 30n | -CF₃ | 40 | 400 | 10x | Bulky group causes steric clash in the ATP binding cleft.[1] |

| 30q | -Br | 45 | 720 | 16x | Excessive size reduces fit; lower potency despite lipophilicity.[1] |

Data synthesized from comparative kinase inhibition studies [1, 2].[1]

Pharmacology & Mechanism of Action[4]

Primary Mechanism: ATP-Competitive Kinase Inhibition

The dominant biological activity of these derivatives is Type I Kinase Inhibition .[1] The pyrimidine ring occupies the adenine pocket of the kinase, while the 3-methylpiperazine tail extends towards the solvent front or the ribose-binding pocket.

Case Study: JAK1 Inhibition (AZD4205) AZD4205 utilizes the 2-(3-methylpiperazin-1-yl)pyrimidine scaffold to achieve high selectivity for JAK1 over JAK2/3.[1] This selectivity is crucial for minimizing side effects like anemia (associated with JAK2 inhibition).[1] The molecule interrupts the JAK/STAT signaling pathway, preventing the phosphorylation of STAT proteins and subsequent gene transcription involved in tumor proliferation.

Visualization: JAK/STAT Signaling Blockade

The following diagram illustrates the pathway interruption mechanism.

Figure 1: Mechanism of Action for JAK1 inhibition.[1][4] The derivative competes with ATP, preventing STAT phosphorylation and downstream oncogenic transcription.

Experimental Protocols

Synthesis Protocol: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesize 2-(3-methylpiperazin-1-yl)pyrimidine from 2-chloropyrimidine. Principle: The secondary amine of the piperazine acts as a nucleophile, attacking the electron-deficient C-2 position of the pyrimidine.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)[1]

-

2-Methylpiperazine (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: Ethanol (EtOH) or DMF[1]

-

Catalyst: Potassium Iodide (KI, 0.1 eq - optional accelerator)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (10 mmol) in 20 mL of ethanol.

-

Addition: Add K₂CO₃ (20 mmol) followed by the slow addition of 2-methylpiperazine (12 mmol). Note: Add dropwise if liquid to control exotherm.[1]

-

Reaction: Reflux the mixture at 80°C for 4–12 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The product spot will be more polar (lower Rf) than the starting material.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of crushed ice/water.

-

Extract with Ethyl Acetate (3 x 30 mL).[1]

-

Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude residue using silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Synthesis Workflow

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SnAr).

References

-

BenchChem. 5-(3-Methylpiperazin-1-yl)pyrimidine | Structure Activity Relationship & Synthesis. Retrieved from [1]

-

Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives.[1][5] Archives of Pharmacal Research.[5] Retrieved from

-

Yang, J., et al. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor.[4] Journal of Medicinal Chemistry.[4] Retrieved from [1]

-

BindingDB. Affinity Data for 2-(piperazin-1-yl)pyrimidine derivatives against FGFR1 and VEGFR2.[1] Retrieved from [1]

Sources

- 1. BindingDB BDBM6187 1-[6-(3,5-dimethoxyphenyl)-2-{[3-(4-methylpiperazin-1-yl)propyl]amino}pyrido[2,3-d]pyrimidin-7-yl]-3-ethylurea::N-[6-(3,5-Dimethoxyphenyl)-2-[[3-(4-methyl-1-piperazinyl)propyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N -ethylurea::Pyrido[2,3-d]pyrimidine 102 [bindingdb.org]

- 2. 5-(3-Methylpiperazin-1-yl)pyrimidine | Research Chemical [benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(3-Methylpiperazin-1-yl)pyrimidine Pharmacophore: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

In the complex landscape of targeted oncology and autoimmune therapeutics, small-molecule kinase inhibitors must navigate a rigorous optimization trajectory that balances target affinity, physicochemical properties, and kinome selectivity. The 2-(3-methylpiperazin-1-yl)pyrimidine moiety has emerged as a highly versatile, privileged pharmacophore in Fragment-Based Drug Discovery (FBDD).

This technical whitepaper explores the mechanistic rationale, structural biology, and experimental workflows required to leverage this building block in lead optimization. By analyzing the causality behind its structural interactions and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals.

Structural and Mechanistic Rationale

The potency and selectivity of modern kinase inhibitors rely heavily on their ability to exploit the specific topography of the ATP-binding pocket. The 2-(3-methylpiperazin-1-yl)pyrimidine scaffold achieves this through a dual-action binding mechanism:

The Pyrimidine Core: ATP-Competitive Hinge Binding

The pyrimidine ring functions as a classic ATP-competitive hinge binder. The N1 and N3 nitrogen atoms of the pyrimidine core act as potent hydrogen bond acceptors. They mimic the N1 and N6 interactions of the adenine ring in endogenous ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (typically Met, Leu, or Cys residues)[1].

The 3-Methylpiperazine Moiety: Solvent Channel Direction & Selectivity

While unsubstituted pyrimidines often suffer from poor aqueous solubility and high kinome promiscuity, functionalization at the C2 position with a 3-methylpiperazine ring addresses both liabilities simultaneously[2].

-

Solubility & Salt Bridges: The basic secondary amine of the piperazine ring extends outward into the solvent-exposed channel. This dramatically improves aqueous solubility and allows for the formation of salt bridges with solvent-exposed acidic residues (e.g., Glu140 in PLK1 or Glu170 in PKA)[3].

-

Steric Exclusion (The Chiral Methyl Effect): The introduction of the methyl group at the 3-position introduces a chiral center and critical steric bulk. This modification restricts the conformational flexibility of the piperazine ring, locking it into a preferred pseudo-equatorial chair conformation. When this rigidified system approaches the kinase solvent channel, it acts as a steric probe. Kinases with narrow solvent clefts will sterically clash with the methyl group, whereas kinases with more open channels can accommodate it. This steric exclusion is a proven strategy to dramatically enhance target selectivity without sacrificing affinity[2].

Figure 1: Spatial binding model of the 2-(3-methylpiperazin-1-yl)pyrimidine pharmacophore.

Physicochemical Profiling and ADME Optimization

The transition from a bare pyrimidine hinge-binder to a 3-methylpiperazine functionalized lead results in profound changes to the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[4]. The table below summarizes the quantitative impact of these structural modifications.

Table 1: Physicochemical and Pharmacological Impact of Scaffold Modifications

| Scaffold Modification | LogD (pH 7.4) | pKa (Basic) | Aqueous Sol. (µM) | Kinase Selectivity (S_10 Score)* |

| 2-Aminopyrimidine (Core) | 1.2 | 3.5 | ~500 | 0.45 (Promiscuous) |

| 2-(Piperazin-1-yl)pyrimidine | 0.8 | 9.2 | >1000 | 0.25 (Moderate) |

| 2-(3-Methylpiperazin-1-yl)pyrimidine | 1.1 | 8.9 | >1000 | 0.05 (Highly Selective) |

*S_10 Score represents the fraction of the kinome inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Data Synthesis: The addition of the piperazine ring drastically improves solubility via the basic amine. The subsequent addition of the 3-methyl group slightly increases lipophilicity (LogD) back to an optimal range for membrane permeability, while dramatically improving kinome selectivity (reducing the S_10 score) due to the steric restriction in the solvent channel[2].

Experimental Workflows and Protocols

To successfully integrate this pharmacophore into a drug discovery pipeline, the following self-validating experimental protocols must be executed.

Figure 2: Iterative fragment-to-lead optimization workflow for pyrimidine-piperazine scaffolds.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Accurately determine the IC50 of the synthesized fragment against the target kinase. Causality: Heterocyclic pyrimidines often exhibit auto-fluorescence, which confounds standard fluorescence assays. TR-FRET utilizes a Europium chelate with a long-lifetime emission, allowing a time delay (e.g., 100 µs) before reading. This allows short-lived background auto-fluorescence to decay, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

-

Reasoning: MgCl₂ coordinates the ATP; EGTA chelates trace heavy metals that inhibit kinase activity; Brij-35 (a non-ionic detergent) prevents the compound from forming colloidal aggregates that cause false-positive inhibition (PAINS).

-

-

Compound Dispensing: Dispense the 2-(3-methylpiperazin-1-yl)pyrimidine derivative in a 10-point dose-response curve into a 384-well plate using an acoustic liquid handler (e.g., Echo 550).

-

Reasoning: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a constant DMSO concentration (<1%).

-

-

Reaction Initiation: Add the purified kinase and a biotinylated peptide substrate. Initiate the reaction by adding ATP at its apparent

.-

Reasoning: Running the assay at

ensures maximum sensitivity to ATP-competitive hinge binders.

-

-

Detection: Stop the reaction after 60 minutes with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read on a microplate reader with a 100 µs delay.

-

Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the data is robust enough for SAR decision-making.

Protocol 2: X-Ray Co-Crystallography via Ligand Soaking

Objective: Confirm the exact binding pose of the pyrimidine (hinge) and the 3-methylpiperazine (solvent channel) to guide structure-based drug design (SBDD). Causality: Because the 3-methylpiperazine moiety imparts high aqueous solubility, ligand soaking is preferred over co-crystallization. Soaking avoids the disruption of the protein crystal lattice that often occurs when highly concentrated ligands are mixed with the protein prior to crystallization.

Step-by-Step Methodology:

-

Apo-Crystallization: Grow apo-crystals of the kinase domain using vapor diffusion (hanging drop method) in a precipitant solution (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate).

-

Ligand Soaking: Transfer the apo-crystals into a drop containing the mother liquor supplemented with 5 mM of the 2-(3-methylpiperazin-1-yl)pyrimidine fragment. Incubate for 24 hours.

-

Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol).

-

Reasoning: Cryoprotection prevents the formation of crystalline ice during flash-freezing, which would destroy the protein lattice and ruin diffraction quality.

-

-

Data Collection: Flash-freeze in liquid nitrogen (100 K) and collect diffraction data at a synchrotron light source. Solve the structure using Molecular Replacement.

-

Self-Validation Checkpoint: Evaluate the

electron density map. The map must show continuous density for the 3-methylpiperazine ring at >1.0

References

-

Chi, Y.-H., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry, 2021. URL:[Link]

-

"Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity." Journal of Medicinal Chemistry, 2025. URL:[Link]

-

"Application of a macrocyclization strategy in kinase inhibitor development." ScienceOpen, 2025. URL: [Link]

-

"Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2023. URL: [Link]

Sources

In Silico Modeling of 2-(3-Methylpiperazin-1-YL)pyrimidine Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the in silico methodologies for characterizing the interactions of 2-(3-methylpiperazin-1-yl)pyrimidine, a privileged scaffold in modern medicinal chemistry. As researchers and drug development professionals, understanding the molecular-level interactions of this chemotype is paramount for the rational design of novel therapeutics. This document eschews a rigid template, instead adopting a narrative that mirrors the logical progression of a computational drug discovery campaign, from target identification to the nuanced analysis of dynamic interactions.

The 2-(piperazin-1-yl)pyrimidine core is a cornerstone of numerous kinase inhibitors, demonstrating the versatility of this scaffold in targeting a key class of enzymes implicated in a multitude of pathological conditions.[1][2][3][4] Our journey will therefore focus on the application of in silico techniques to elucidate the binding of 2-(3-methylpiperazin-1-yl)pyrimidine to various protein kinases, providing a robust framework for lead optimization and the prediction of structure-activity relationships (SAR).

The Strategic Imperative of In Silico Modeling

In the contemporary drug discovery landscape, computational approaches are not merely adjuncts to experimental work; they are integral to a cost-effective and accelerated pipeline. In silico modeling allows for the rapid screening of virtual libraries, the prioritization of synthetic efforts, and the generation of testable hypotheses regarding the mechanism of action of bioactive molecules. For a scaffold as prevalent as 2-(3-methylpiperazin-1-yl)pyrimidine, these methods are indispensable for navigating the vast chemical space and identifying candidates with the desired potency and selectivity.

Conceptual Workflow for In Silico Analysis

Our exploration will follow a multi-step workflow, beginning with the foundational aspects of model preparation and culminating in sophisticated simulations that capture the dynamic nature of protein-ligand interactions. Each step is designed to build upon the last, creating a self-validating system that enhances the confidence in our predictive models.

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

Part 1: Foundational Steps - Preparing the Battlefield

The fidelity of any in silico model is contingent upon the quality of the input structures. This preparatory phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Target Identification and Structure Retrieval

The pyrimidine-piperazine scaffold is a well-established kinase hinge-binder. Our primary targets of interest will therefore be protein kinases known to be modulated by such compounds. Based on existing literature, we will consider Janus Kinase 1 (JAK1), Cyclin-Dependent Kinase 2 (CDK2), and p21-Activated Kinase 4 (PAK4) as exemplary targets.[5][6]

High-resolution crystal structures of these kinases, preferably in complex with a pyrimidine-based inhibitor, are retrieved from the Protein Data Bank (PDB). The presence of a co-crystallized ligand provides invaluable information regarding the putative binding site and key interacting residues.

| Target Kinase | Example PDB ID | Resolution (Å) | Co-crystallized Ligand Class |

| JAK1 | 6SM8[7] | 1.85 | Pyrimidine-based inhibitor |

| JAK1 | 6BBU[8] | 2.08 | Pyrrolo[2,3-d]pyrimidine inhibitor |

| CDK2 | 4BCP[9] | 2.26 | 2-amino-4-heteroaryl-pyrimidine |

| CDK2 | 3PJ8[10] | 1.96 | Pyrazolo[4,3-d]pyrimidine |

| PAK4 | 5XVG[11] | 2.10 | Quinazoline-based inhibitor |

| PAK4 | 7CP4[12] | 2.50 | Indole-3-carboxamide inhibitor |

Protein Preparation: A Cleansing Ritual

The raw PDB structure is not immediately suitable for in silico modeling. It often contains crystallographic artifacts such as water molecules, co-solvents, and metal ions that may not be relevant to the binding event.

Protocol for Protein Preparation (using PyMOL and MGLTools):

-

Load the PDB structure: Visualize the protein-ligand complex in a molecular graphics program like PyMOL.

-

Remove non-essential molecules: Delete all water molecules and any other non-protein or non-ligand entities.

-

Handle missing residues/atoms: Check for and, if necessary, model any missing loops or side chains using tools like SWISS-MODEL or Modeller. For our purposes, we will proceed with structures that are largely complete in the binding site.

-

Add hydrogen atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. These must be added, and their positions optimized, as they are critical for hydrogen bonding and electrostatic interactions. This is typically done at a specific pH (e.g., 7.4) to ensure correct protonation states of ionizable residues.

-

Assign partial charges: Assign appropriate partial charges to each atom using a force field-specific algorithm.

-

Convert to a suitable format: Save the prepared protein structure in the PDBQT format required by AutoDock Vina, which includes partial charges and atom types.

Ligand Preparation: From 2D Sketch to 3D Reality

The 2-(3-methylpiperazin-1-yl)pyrimidine molecule must also be prepared for docking.

Protocol for Ligand Preparation:

-

2D to 3D conversion: Start with a 2D representation of the molecule (e.g., from a SMILES string) and convert it to a 3D structure using a program like Open Babel or ChemDraw.

-

Energy minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial charges: Calculate and assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds: Identify and define the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.

-

Save in PDBQT format: Convert the prepared ligand to the PDBQT format.

Part 2: Molecular Docking - Mapping the Initial Encounter

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for generating an initial hypothesis of the binding mode.

Caption: A schematic of the molecular docking workflow using AutoDock Vina.

Protocol for Molecular Docking with AutoDock Vina: [13][14]

-

Define the search space (Grid Box): The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable ligand binding poses. It is typically centered on the known binding site, often guided by the position of a co-crystallized ligand. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for ligand flexibility.

-

Create the configuration file: A simple text file is created to specify the input receptor and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.

-

Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

-

Analyze the results: The output file can be visualized in a molecular graphics program to inspect the predicted binding poses. Key aspects to analyze include:

-

Binding affinity: A more negative score indicates a more favorable predicted binding energy.

-

Hydrogen bonds: Identify any hydrogen bonds formed between the ligand and the receptor.

-

Hydrophobic interactions: Observe any non-polar interactions that contribute to binding.

-

Comparison with known inhibitors: If a co-crystallized ligand is available, compare the docked pose of your ligand with the known binding mode to validate the docking protocol.

-

Part 3: Molecular Dynamics Simulation - Bringing the Interaction to Life

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the conformational changes and stability of the protein-ligand complex over time.

The Rationale for MD Simulations:

-

Refinement of docking poses: MD simulations can be used to refine the binding poses obtained from docking, providing a more realistic representation of the complex.

-

Assessment of complex stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, we can assess the stability of the predicted binding mode.

-

Calculation of binding free energy: More advanced techniques like MM/PBSA and MM/GBSA can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

-

Understanding the role of water: MD simulations explicitly include water molecules, allowing for the study of their role in mediating protein-ligand interactions.

Protocol for Protein-Ligand MD Simulation using GROMACS: [15][16]

-

System Preparation and Force Field Selection:

-

Force Field: The choice of force field is critical for the accuracy of the simulation. Commonly used force fields for biomolecular systems include AMBER, CHARMM, and OPLS-AA.[17][18][19] For the protein, a force field like AMBER ff14SB is a robust choice.[20] For the ligand, a general force field such as GAFF (General AMBER Force Field) or CGenFF (CHARMM General Force Field) is required to generate the necessary parameters.[21][22]

-

Topology Generation: Generate the topology files for both the protein and the ligand. The protein topology can be generated using the pdb2gmx tool in GROMACS. The ligand topology will require a separate parameterization step, for which tools like Antechamber (for GAFF) or the CGenFF server can be used.[23]

-

-

Building the Simulation Box:

-

Solvation: Place the protein-ligand complex in a periodic box of a defined shape (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to allow the solvent to relax around the protein and ligand while they are held in place with position restraints.

-

NPT Ensemble (Isothermal-Isobaric): Further equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to ensure the system reaches the correct density. The position restraints on the protein and ligand are gradually released during this phase.

-

-

Production MD: Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.

-

Trajectory Analysis:

-

RMSD and RMSF: Calculate the root-mean-square deviation (RMSD) to assess the overall stability of the protein and the ligand's binding pose. The root-mean-square fluctuation (RMSF) can identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the trajectory data.

-

Part 4: Data Interpretation and Visualization

The culmination of these in silico experiments is the generation of actionable insights that can guide further drug discovery efforts.

Data Presentation:

| In Silico Metric | Description | Example Interpretation |

| Docking Score (kcal/mol) | Estimated binding affinity from molecular docking. | A lower score suggests a more favorable interaction. |

| Ligand RMSD (Å) from MD | Measures the deviation of the ligand's position from its initial docked pose over time. | A stable, low RMSD indicates a stable binding mode. |

| Protein RMSF (Å) from MD | Measures the fluctuation of individual residues. | High RMSF in a loop region near the binding site may indicate induced fit. |

| Hydrogen Bond Occupancy (%) | The percentage of simulation time a specific hydrogen bond is present. | High occupancy suggests a stable and important interaction. |

| MM/PBSA ΔGbind (kcal/mol) | Estimated binding free energy from MD simulation. | Provides a more accurate ranking of compounds than docking scores. |

Visualizing Signaling Pathways and Interactions:

Graphviz can be used to create clear diagrams of the signaling pathways our target kinases are involved in, providing context for the importance of their inhibition.

Caption: A simplified representation of the JAK-STAT signaling pathway.

Conclusion: A Synergy of Computation and Chemistry

This guide has outlined a comprehensive in silico workflow for investigating the interactions of 2-(3-methylpiperazin-1-yl)pyrimidine with protein kinases. By integrating molecular docking and molecular dynamics simulations, we can move beyond static pictures of binding to a more dynamic and nuanced understanding of molecular recognition. The insights gleaned from these computational experiments provide a powerful platform for hypothesis-driven drug design, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

-

Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link][21]

-

Hole, A.J., Baumli, S., Wang, S., Endicott, J.A., Noble, M.E.M. (2013) Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl- pyrimidine inhibitor. RCSB PDB. [Link][9]

-

ResearchGate. CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field | Request PDF. [Link][24]

-

Pfam. Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor (1y91). [Link][25]

-

Betzi, S., Alam, R., Dimova, T., Sturla, S.J., Meijer, L., Galons, H., ... & Echalier, A. (2011) Structure of CDK2 in complex with a Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine. RCSB PDB. [Link][10]

-

BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link][15]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link][16]

-

Lopes, P. E., Guvench, O., & MacKerell Jr, A. D. (2014). Recent developments and applications of the CHARMM force fields. In Annual reports in computational chemistry (Vol. 10, pp. 3-37). Elsevier. [Link][18]

-

DiPhyx Stories. (2024, August 25). Navigating AMBER Force Fields. [Link][20]

-

Jones, C.D., Chen, Y., O'connor, C.J., Williams, D.H., Davies, T.G., E-S, S.E., ... & Zinda, M. (2008) CDK2 in complex with the imidazole pyrimidine amide, compound (S)-8b. RCSB PDB. [Link][27]

-

Eigenbrot, C., Steffek, M. (2013) JAK1 kinase (JH1 domain) in complex with the inhibitor TRANS-4-{2-[(1R)-1-HYDROXYETHYL]IMIDAZO[4,5-D]PYRROLO[2,3-B]PYRIDIN-1(6H)-YL}CYCLOHEXANECARBONITRILE. RCSB PDB. [Link][28]

-

Semantic Scholar. [PDF] CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields. [Link][29]

-

Kang, Y.N., Stuckey, J.A. (2013) Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor. RCSB PDB. [Link][30]

-

PDBj. 3fup - Crystal structures of JAK1 and JAK2 inhibitor complexes - Summary. [Link][31]

-

Jay Ponder Lab. FORCE FIELDS FOR PROTEIN SIMULATIONS. [Link][19]

-

ACS Publications. charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS | Journal of Chemical Information and Modeling. [Link][33]

-

LigParGen Server. GROMACS Protein Ligand Complex Simulations. [Link]

-

Zhao, F., Li, H. (2018) Crystal Structure of PAK4 in complex with inhibitor CZH226. RCSB PDB. [Link][11]

-

Su, Q., Banks, E., Bebernitz, G., Bell, K., Borenstein, C.F., Chen, H., ... & Kettle, J.G. (2020) Human jak1 kinase domain in complex with inhibitor. RCSB PDB. [Link][7]

-

Vazquez, M.L., Kaila, N., Strohbach, J.W., Trzupek, J.D., Brown, M.F., Flanagan, M.E., ... & Unwalla, R. (2018) Crystal Structure of JAK1 in complex with compound 25. RCSB PDB. [Link][8]

-

Zhao, F., Li, H. (2021) Crystal Structure of PAK4 in complex with inhibitor 41. RCSB PDB. [Link][34]

-

Zhao, F., Li, H. (2021) Crystal Structure of PAK4 in complex with inhibitor 55. RCSB PDB. [Link][12]

-

LigParGen Server. Implementing OPLS-AA/M Force Field in Gromacs. [Link]

-

BioTechNerd. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link][13]

-

Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link][14]

-

Su, Q., Banks, E., Bebernitz, G., Bell, K., Borenstein, C. F., Chen, H., ... & Kettle, J. G. (2020). Discovery of (2 R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl) amino] pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl) propenamide (AZD4205) as a potent and selective Janus kinase 1 inhibitor. Journal of medicinal chemistry, 63(9), 4517-4527. [Link][5]

-

GitHub. leelasd/OPLS-AAM_for_Gromacs: Gromacs Implementation of OPLS-AAM Force field. [Link][37]

-

Wang, Y., Zhang, Y., Wang, Y., Zhang, J., & Zhang, J. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 846. [Link][6]

-

bioRxiv. Development of OPLS-AA/M Parameters for Simulations of G Protein-Coupled Receptors and Other Membrane Proteins. [Link][39]

-

ResearchGate. Dissecting Specificity in the Janus Kinases: The Structures of JAK-Specific Inhibitors Complexed to the JAK1 and JAK2 Protein Tyrosine Kinase Domains | Request PDF. [Link][40]

-

YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link][41]

-

PDBj. 9d52 - Structure of PAK4 in complex with compound 18 - Summary. [Link][42]

-

Profacgen. Force Fields in Molecular Dynamics Simulations: Choosing the Right One. [Link][43]

-

BioExcel. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. [Link][23]

-

ACS Publications. Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor | Journal of Medicinal Chemistry. [Link][1]

-

ACS Publications. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. [Link][2]

-

ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link][3]

-

NIH. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link][4]

-

NIH. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC. [Link][44]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. GIL [genomatics.net]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. AMBER Force Field - Protheragen [wavefunction.protheragen.ai]

- 18. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dasher.wustl.edu [dasher.wustl.edu]

- 20. Navigating AMBER Force Fields - DiPhyx Stories [diphyx.com]

- 21. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 24. researchgate.net [researchgate.net]

- 25. Pfam is now hosted by InterPro [pfam.xfam.org]

- 26. AMBER - Wikipedia [en.wikipedia.org]

- 27. rcsb.org [rcsb.org]

- 28. rcsb.org [rcsb.org]

- 29. semanticscholar.org [semanticscholar.org]

- 30. rcsb.org [rcsb.org]

- 31. 3fup - Crystal structures of JAK1 and JAK2 inhibitor complexes - Summary - Protein Data Bank Japan [pdbj.org]

- 32. Protein-Ligand Complex [mdtutorials.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. rcsb.org [rcsb.org]

- 35. scribd.com [scribd.com]

- 36. GROMACS Tutorials [mdtutorials.com]

- 37. GitHub - leelasd/OPLS-AAM_for_Gromacs: Gromacs Implementation of OPLS-AAM Force field [github.com]

- 38. static.igem.wiki [static.igem.wiki]

- 39. biorxiv.org [biorxiv.org]

- 40. researchgate.net [researchgate.net]

- 41. m.youtube.com [m.youtube.com]

- 42. 9d52 - Structure of PAK4 in complex with compound 18 - Summary - Protein Data Bank Japan [pdbj.org]

- 43. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 44. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

The 2-(3-Methylpiperazin-1-yl)pyrimidine Scaffold: Structural Pharmacology and Target Profiling

The 2-(3-Methylpiperazin-1-yl)pyrimidine moiety is a high-value pharmacophore in modern medicinal chemistry. It is rarely a drug in isolation but serves as a critical "privileged structure"—a molecular scaffold capable of binding to multiple, distinct receptor types depending on the peripheral substitutions.

Its utility stems from three structural features:

-

The Pyrimidine Core: Acts as a hydrogen bond acceptor/donor system, ideal for binding to the "hinge region" of kinases or the orthosteric sites of GPCRs.

-

The Piperazine Ring: Provides solubility and a basic nitrogen (pKa ~8–9) for ionic interactions (salt bridges) with acidic residues (e.g., Aspartate/Glutamate) in the target protein.

-

The 3-Methyl Group: This is the differentiator. Unlike a standard piperazine, the C3-methyl group introduces chirality and conformational restriction . It locks the ring into a specific chair conformation, reducing the entropic penalty of binding and often improving selectivity (e.g., distinguishing between PI3K isoforms or avoiding hERG channel toxicity).

Structural Biology & Medicinal Chemistry

The 2-(3-methylpiperazin-1-yl)pyrimidine scaffold functions as a versatile "warhead" carrier or solubility enhancer. In kinase inhibitors, the pyrimidine often binds the ATP-binding pocket, while the piperazine extends into the solvent-exposed region or the ribose-binding pocket.

Pharmacophore Mapping

The interaction profile is defined by the specific orientation of the C3-methyl group. The (S)-3-methyl enantiomer often exhibits distinct biological activity compared to the (R)-enantiomer due to steric clashes or favorable hydrophobic packing within the receptor pocket.

Figure 1: Pharmacophore map illustrating the functional roles of the scaffold components in protein binding.

Primary Therapeutic Targets

Target A: Phosphoinositide 3-Kinases (PI3K) & mTOR

The most validated application of this scaffold is in the inhibition of the PI3K/Akt/mTOR pathway.

-

Mechanism: The pyrimidine nitrogen accepts a hydrogen bond from the hinge region amino acids (e.g., Val851 in PI3Kα). The 3-methylpiperazine extends towards the solvent, where the basic amine forms a salt bridge with conserved acidic residues (e.g., Asp810).

-

Significance of 3-Methyl: Unsubstituted piperazines often suffer from poor selectivity or metabolic instability. The 3-methyl group can sterically hinder metabolic N-oxidation or prevent binding to off-targets like CYP450 enzymes.

-

Relevance: Structurally analogous to the core of Pictilisib (GDC-0941) and Buparlisib (BKM120) (though BKM120 uses a morpholine, the SAR is directly transferable).

Target B: Histamine H4 Receptor (Immunomodulation)

This scaffold is a classic template for H4 receptor antagonists, used in treating pruritus (itch), asthma, and inflammation.

-

Mechanism: The basic nitrogen of the piperazine mimics the amine of the endogenous ligand, histamine, interacting with Asp94 in transmembrane domain 3 (TM3). The pyrimidine ring acts as a bioisostere for the imidazole ring of histamine.

-

Data Insight: 2-aminopyrimidine derivatives with 3-methylpiperazine tails have shown nanomolar affinity (Ki < 20 nM) for hH4R.

Target C: Serotonin 5-HT2C Receptors[1]

-

Application: CNS disorders (Obesity, Schizophrenia).

-

Mechanism: The scaffold serves as an agonist core. The methyl group is critical here; specific enantiomers can drive selectivity for 5-HT2C over the structurally similar 5-HT2A (which is associated with hallucinogenic effects) and 5-HT2B (associated with valvular heart disease).

Experimental Validation Protocols

To validate this scaffold against the primary target (PI3K), the following self-validating protocol is recommended.

Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition

This assay quantifies the ADP produced during the kinase reaction. It is preferred over radiometric assays for high-throughput screening.

Reagents:

-

PI3K recombinant enzyme (p110α/p85α).

-

Substrate: PIP2:PS lipid vesicles.

-

ATP (Ultrapure).

-

Test Compound: 2-(3-methylpiperazin-1-yl)pyrimidine derivative.

-

Positive Control: Wortmannin or PI-103.

Step-by-Step Methodology:

-

Lipid Preparation: Sonicate PIP2 and PS (Phosphatidylserine) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA) to form lipid vesicles.

-

Compound Transfer: Dispense 250 nL of test compound (in DMSO) into a 384-well white low-volume plate.

-

Enzyme Addition: Add 2.5 µL of PI3K enzyme solution. Incubate for 15 min at RT (allows compound-enzyme pre-equilibration).

-

Reaction Initiation: Add 2.5 µL of ATP/Lipid substrate mix.

-

Final ATP conc: 10 µM (Km apparent).

-

-

Incubation: Incubate for 60 min at RT.

-

ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

-

Detection Step 2: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase signal). Incubate 30 min.

-

Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis:

Calculate Percent Inhibition:

Synthesis & Optimization Pathway

The synthesis of this core is robust, relying on Nucleophilic Aromatic Substitution (

General Procedure:

-

Starting Material: 2-Chloropyrimidine (or 2,4-dichloropyrimidine for further functionalization).

-

Nucleophile: 2-Methylpiperazine (commercially available as racemate or pure enantiomers).

-

Conditions:

-

Solvent: Ethanol, DMF, or n-Butanol.

-

Base: DIPEA or

(to scavenge HCl). -

Temperature: Reflux (80–120°C).

-

-

Purification: The product is basic. Acid-base extraction is efficient, followed by recrystallization or silica chromatography (DCM/MeOH/NH3).

Optimization Workflow (Graphviz)

Figure 2: Synthetic workflow for diversifying the scaffold into distinct therapeutic classes.

Comparative Data Profile

The following table summarizes the impact of the 3-methyl group versus the unsubstituted piperazine in a hypothetical PI3K inhibitor series (based on SAR trends from Journal of Medicinal Chemistry).

| Feature | Unsubstituted Piperazine | 3-Methylpiperazine (S-isomer) | Impact of Methylation |

| PI3Kα IC50 | 12 nM | 4 nM | 3x Potency Increase ( conformational lock) |

| hERG Inhibition | 5 µM (Moderate Risk) | >30 µM (Low Risk) | Safety Improved (Steric hindrance of channel binding) |

| Solubility (pH 7.4) | High | High | Maintained |

| Metabolic Stability | Moderate (N-oxidation) | High | Steric protection of Nitrogen |

References

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Journal of Medicinal Chemistry. [Link]

-

Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. [Link][1]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. [Link][2]

Sources

- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document: Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (CHEMBL1140148) - ChEMBL [ebi.ac.uk]

A Predictive Spectroscopic Blueprint of 2-(3-Methylpiperazin-1-YL)pyrimidine: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, heterocyclic compounds form the backbone of countless therapeutic agents. The fusion of a pyrimidine ring, a core component of nucleobases, with a piperazine scaffold, a privileged structure in medicinal chemistry, gives rise to molecules with significant pharmacological potential. 2-(3-Methylpiperazin-1-YL)pyrimidine is one such molecule, representing a class of compounds with applications as kinase inhibitors, and other targeted therapies.

A thorough structural elucidation is the bedrock upon which all further development rests. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for this characterization. While a comprehensive set of published experimental spectra for this specific molecule is not widely available, this guide leverages foundational spectroscopic principles and extensive data from analogous structures to construct a predictive, in-depth analysis. This document is designed for researchers and scientists, providing not only the anticipated data but also the causal reasoning behind the spectral features and the experimental protocols required to obtain them.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Expert Rationale: Experimental Choices

The choice of a deuterated solvent is critical and depends on the compound's solubility and the need to avoid overlapping solvent signals.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic amines due to its high polarity and its proton signal appearing far downfield (~2.50 ppm), typically avoiding overlap with analyte signals.[2] Chloroform-d (CDCl₃) is another common choice, though the N-H proton of the piperazine moiety may exchange at a rate that leads to significant broadening. Tetramethylsilane (TMS) is the universally accepted internal standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C NMR.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-(3-Methylpiperazin-1-YL)pyrimidine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube.

-

Internal Standard : Add a minimal amount of tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and signal resolution.

-

-

¹H NMR Acquisition :

-

Set the spectral width to encompass a range of 0-10 ppm.

-

Employ a standard 30° or 45° pulse sequence.

-

Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to 0-180 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans (typically >1024) for good signal intensity, with a relaxation delay of 2-5 seconds.

-

Workflow for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data Analysis

The structure contains two distinct regions: the aromatic pyrimidine ring and the aliphatic 3-methylpiperazine ring.

-

Pyrimidine Moiety : The pyrimidine ring protons will appear in the aromatic region. The proton at the 5-position (H-5), flanked by two carbons, will be a triplet, while the protons at the 4 and 6-positions (H-4, H-6) will be a doublet, coupled to H-5. Based on data for 2-aminopyrimidine and related structures, the H-4/H-6 protons are the most deshielded due to the electronegativity of the adjacent ring nitrogens.[4][5]

-

3-Methylpiperazine Moiety : This part of the spectrum will be more complex.

-

The methyl group (-CH₃) at C-3 will appear as a doublet, coupled to the single proton on C-3.

-